molecular formula C16H15N3O6S2 B2362041 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide CAS No. 899955-72-7

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B2362041
CAS No.: 899955-72-7
M. Wt: 409.43
InChI Key: XQOLVCYFAFVZQG-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide is a complex organic molecule with promising applications in various fields of scientific research. Its structure is notable for incorporating a benzo[d]isothiazol-2(3H)-one moiety, which is known for its chemical reactivity and potential biological activity.

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide has diverse applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for potential enzyme inhibition and interaction with biomolecules.

  • Medicine: : Explored for its antibacterial, antifungal, or anti-inflammatory properties.

  • Industry: : Used in materials science for creating specialized polymers or as a catalyst in certain chemical processes.

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with biological targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict its potential effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s challenging to make definitive statements about these influences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting with the preparation of key intermediates. Common starting materials include substituted benzoic acids and isothiazoles. Key reactions may involve sulfonation, amide formation, and cyclization processes under carefully controlled conditions. Reagents such as sulfonyl chlorides, amines, and oxidizing agents are often used. Reaction conditions usually involve elevated temperatures, acidic or basic environments, and sometimes the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis or batch reactors. Optimization of reaction conditions to maximize yield and purity is essential. Efficient separation techniques like crystallization, distillation, and chromatography would be employed to purify the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, leading to the formation of more oxidized derivatives.

  • Reduction: : Reduction reactions can yield less oxidized forms or modify the sulfur-containing moiety.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, altering functional groups on the aromatic ring or the isothiazole moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction: : Commonly used reagents include sodium borohydride or hydrogen gas with a suitable catalyst.

  • Substitution: : Halogenating agents for electrophilic substitution, and nucleophiles such as alkoxides or amines for nucleophilic substitution.

Major Products Formed

Oxidation typically yields sulfone or sulfoxide derivatives, while reduction may lead to sulfonamide or thiol-containing compounds. Substitution reactions result in various functionalized aromatic compounds.

Comparison with Similar Compounds

Comparing 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide with other similar compounds highlights its unique features:

  • 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylacetamide: : Similar but lacks the sulfonamide group, affecting its solubility and reactivity.

  • N-(4-sulfamoylphenyl)-2-phenylpropanamide: : Lacks the benzo[d]isothiazol-2(3H)-one moiety, leading to different biological activity.

  • Other sulfonamide derivatives: : Offer varied biological activity but may not have the same structural features leading to different reactivity and applications.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6S2/c1-10(15(20)18-11-6-8-12(9-7-11)26(17,22)23)19-16(21)13-4-2-3-5-14(13)27(19,24)25/h2-10H,1H3,(H,18,20)(H2,17,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOLVCYFAFVZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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